molecular formula C14H10ClFN2O2 B14406178 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide CAS No. 88011-60-3

2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide

Cat. No.: B14406178
CAS No.: 88011-60-3
M. Wt: 292.69 g/mol
InChI Key: APEOOFWBVJZUSJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide is an organic compound with the molecular formula C13H8ClF2NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 4-fluoroaniline.

Scientific Research Applications

2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenyl N-(4-fluorophenyl)carbamate
  • 2-Chloro-4-fluorophenyl N-(2-fluoro-5-nitrophenyl)carbamate
  • 2-Chloro-4-fluorophenyl N-(4-(ethoxycarbonyl)phenyl)carbamate

Uniqueness

2-Chloro-N-[(4-fluorophenyl)carbamoyl]benzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly interesting for studying halogen effects on molecular interactions and reactivity.

Properties

CAS No.

88011-60-3

Molecular Formula

C14H10ClFN2O2

Molecular Weight

292.69 g/mol

IUPAC Name

2-chloro-N-[(4-fluorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H10ClFN2O2/c15-12-4-2-1-3-11(12)13(19)18-14(20)17-10-7-5-9(16)6-8-10/h1-8H,(H2,17,18,19,20)

InChI Key

APEOOFWBVJZUSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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